N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride
Description
N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride (CAS: 1195901-63-3) is a dihydrochloride salt of a bifunctional amine featuring a furylmethyl group (derived from furan) and a pyridin-2-ylmethyl group (derived from pyridine) bonded to a central nitrogen atom. Its molecular formula is C₁₁H₁₄Cl₂N₂O, with a molecular weight of 261.15 g/mol . The compound’s structure (Figure 1) combines aromatic heterocycles (furan and pyridine) that confer unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;;/h1-7,12H,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSJNDWGCMREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=CO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, including its effects on cancer, inflammation, and microbial infections.
The molecular formula for this compound is . It consists of a furylmethyl group and a pyridin-2-ylmethyl group, which contribute to its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Research indicates that it may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been found to inhibit the proliferation of cancer cells in vitro. For instance, a study reported that this compound effectively induced apoptosis in human cancer cell lines through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases. This effect is thought to be mediated through the modulation of signaling pathways involved in inflammation .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in cancer cell lines; activated caspase pathways. |
| Study 2 | Inflammation | Reduced pro-inflammatory cytokine levels; modulated inflammatory signaling pathways. |
| Study 3 | Antimicrobial | Inhibited growth of multiple bacterial strains; effective against both Gram-positive and Gram-negative bacteria. |
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects. Notably, it has been suggested that this compound may interact with key proteins involved in cell signaling and metabolism, thereby influencing cellular responses to stress and injury .
Comparison with Similar Compounds
Key Structural Features:
- Furylmethyl group : A five-membered oxygen-containing heterocycle (furan) with π-electron-rich properties.
- Pyridin-2-ylmethyl group : A six-membered nitrogen-containing aromatic ring (pyridine) with a lone pair on nitrogen, enabling metal coordination.
- Dihydrochloride salt : Enhances solubility in polar solvents compared to the free base.
Comparison with Structurally Similar Compounds
The following table summarizes critical parameters for N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride and analogous compounds, emphasizing structural variations, molecular weights, and applications.
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| This compound (1195901-63-3) | C₁₁H₁₄Cl₂N₂O | 261.15 | 2-Furylmethyl, pyridin-2-ylmethyl | Coordination chemistry, potential catalytic/pharmaceutical intermediate | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride (2155852-47-2) | C₇H₁₁BrCl₂N₃ | 297.49 | 5-Bromopyrimidinyl, methyl | Pharmaceutical synthesis (e.g., kinase inhibitors) | |
| N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride (1049786-03-9) | C₁₇H₂₁Cl₂N₃ | 338.27 | 2-Methylindolyl, pyridin-3-ylmethyl | Serotonergic receptor modulation, neuropharmacology | |
| Thonzylamine hydrochloride (N/A) | C₁₆H₂₂ClN₃O | 307.82 | 4-Methoxybenzyl, pyrimidinyl | Antihistamine (H₁-receptor antagonist) | |
| N-(Piperidin-3-ylmethyl)pyridin-2-amine hydrochloride (259680-37-0) | C₁₁H₁₈ClN₃ | 235.74 | Piperidin-3-ylmethyl, pyridin-2-yl | Neurological research (e.g., acetylcholinesterase inhibition) | |
| [2-(Benzoylaminomethyl)pyridinium chloride (N/A) | C₁₃H₁₂ClN₂O | 252.70 | Benzoylamino, pyridinium | Crystal engineering (N–H⋯Cl hydrogen-bonded dimers) |
Structural and Functional Insights:
Aromatic vs. Aliphatic Substituents :
- The furylmethyl and pyridinyl groups in the target compound contrast with aliphatic substituents (e.g., piperidin-3-ylmethyl in ) or bulkier aromatic systems (e.g., indolyl in ). The furan ring’s electron-rich nature may enhance metal coordination compared to thiophene analogs (e.g., ).
- Thonzylamine hydrochloride () features a 4-methoxybenzyl group, which increases hydrophobicity and H₁-receptor affinity compared to the target compound’s furyl group.
Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ) or free bases. Crystal packing in 2-(benzoylaminomethyl)pyridinium chloride () reveals N–H⋯Cl hydrogen bonds, which stabilize the solid state but may reduce solubility compared to dihydrochlorides.
Biological Activity :
- Thonzylamine hydrochloride () and N-[2-(2-methylindol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride () demonstrate pharmacological relevance as antihistamines and serotonin receptor ligands, respectively. The target compound’s furyl group may confer distinct receptor-binding profiles due to furan’s smaller size and polarity compared to methoxybenzyl or indolyl groups.
Coordination Chemistry: Copper(II) complexes of N-(pyridin-2-ylmethyl)amines () are effective in polymerizing racemic lactide, suggesting the target compound could serve as a ligand in catalytic systems. The pyridinyl nitrogen’s basicity and furan’s π-donor capacity may tune metal-center reactivity.
Preparation Methods
Reaction Mechanism
Reductive amination involves the condensation of a primary amine (e.g., furfurylamine) with an aldehyde (e.g., pyridine-2-carbaldehyde) to form an imine intermediate, followed by reduction to the secondary amine. The final dihydrochloride salt is obtained via acidification with hydrochloric acid.
Key steps :
- Imine formation :
$$
\text{Furfurylamine} + \text{Pyridine-2-carbaldehyde} \rightleftharpoons \text{Imine intermediate} + \text{H}_2\text{O}
$$ - Reduction :
$$
\text{Imine intermediate} + \text{NaBH}_3\text{CN} \rightarrow \text{N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine}
$$ - Salt formation :
$$
\text{Free base} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}
$$
Experimental Protocols
| Parameter | Condition/Reagent | Yield | Reference |
|---|---|---|---|
| Solvent | Methanol | 75% | |
| Reducing agent | Sodium cyanoborohydride | - | |
| Temperature | Room temperature | - | |
| Acidification agent | HCl (gas) | - |
Advantages :
- Mild reaction conditions minimize side reactions.
- High selectivity for secondary amine formation.
Limitations :
- Requires strict pH control during imine formation.
- Sodium cyanoborohydride is moisture-sensitive.
Alkylation of Primary Amines
Reaction Mechanism
This method employs nucleophilic substitution, where furfurylamine reacts with 2-(chloromethyl)pyridine hydrochloride in the presence of a base. The base deprotonates the amine, enhancing its nucleophilicity for attacking the electrophilic chloromethyl group.
Key steps :
- Deprotonation :
$$
\text{Furfurylamine} + \text{Base} \rightarrow \text{Deprotonated amine} + \text{Base-H}^+
$$ - Substitution :
$$
\text{Deprotonated amine} + \text{2-(Chloromethyl)pyridine} \rightarrow \text{Secondary amine} + \text{Cl}^-
$$ - Salt formation :
$$
\text{Secondary amine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}
$$
Experimental Protocols
| Parameter | Condition/Reagent | Yield | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | 65% | |
| Base | Potassium carbonate | - | |
| Temperature | 80°C | - | |
| Alkylating agent | 2-(Chloromethyl)pyridine | - |
Advantages :
- Straightforward setup with commercially available reagents.
- Scalable for industrial production.
Limitations :
- Risk of over-alkylation forming tertiary amines.
- Requires stoichiometric base, complicating purification.
Comparative Analysis of Methods
Table 3: Method Efficacy and Practical Considerations
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive amination | 70–80% | >95% | Moderate | High |
| Alkylation | 60–70% | 90–95% | High | Moderate |
Key insights :
- Reductive amination is preferred for small-scale synthesis due to superior selectivity.
- Alkylation suits industrial applications where cost and scalability outweigh purity concerns.
Optimization Strategies
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate | Yield Impact |
|---|---|---|---|
| Methanol | 32.7 | Moderate | +10% |
| THF | 7.5 | Slow | -5% |
| DMF | 36.7 | Fast | +15% |
Polar aprotic solvents (e.g., DMF) accelerate alkylation but may increase side reactions.
Catalytic Enhancements
- Palladium catalysts : Improve reductive amination yields by 5–10% under hydrogen gas.
- Microwave irradiation : Reduces reaction time from 12 hours to 30 minutes in alkylation protocols.
Industrial-Scale Synthesis
Continuous Flow Reactors
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 8 hours | 1 hour |
| Yield | 70% | 85% |
| Purity | 92% | 98% |
Flow systems enhance heat transfer and mixing, reducing byproduct formation.
Purification Techniques
- Recrystallization : Ethanol/water mixtures achieve >99% purity.
- Ion-exchange chromatography : Removes unreacted starting materials and salts.
Recent Advancements
Photoredox Catalysis
Visible-light-mediated reactions enable amine coupling at ambient temperatures, achieving 80% yield in 2 hours.
Enzymatic Synthesis
Lipase-catalyzed amidation avoids harsh reagents, though yields remain suboptimal (50–60%).
Q & A
Basic: What are the established synthetic routes for N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution, leveraging precursors like pyridin-2-ylmethanol and furfurylamine. Key steps include:
- Step 1: Reacting pyridin-2-ylmethanol with furfurylamine under acidic conditions to form the secondary amine intermediate.
- Step 2: Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the free base.
- Step 3: Salt formation by treating the free base with HCl in anhydrous ethanol, followed by recrystallization for high purity .
Reaction conditions (pH, temperature, solvent polarity) must be optimized to avoid side products like over-alkylated species.
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substitution patterns and absence of impurities. For example, pyridine protons appear as distinct doublets (δ 8.3–8.5 ppm), while furyl protons resonate at δ 6.2–7.4 ppm .
- Mass Spectrometry (MS):
- High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 235.12 for the free base) and detects byproducts .
- Elemental Analysis:
- Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric consistency (e.g., C: 45.2%, H: 5.3%, N: 10.5%) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation with Computational Models:
- Database Mining:
- Multi-Technique Correlation:
Advanced: What strategies optimize crystallographic refinement for this compound?
Methodological Answer:
- Software Selection:
- Twinned Data Handling:
- Validation Tools:
Advanced: How does this compound interact with biological receptors or enzymes?
Methodological Answer:
- Molecular Docking Studies:
- In Vitro Assays:
- Metallocomplex Formation:
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Incubate samples in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in H2O/MeCN) .
- Thermogravimetric Analysis (TGA):
- Light Exposure Studies:
- Use a xenon lamp (ICH Q1B guidelines) to simulate UV/visible light stress and identify photodegradants .
Basic: What are the key physicochemical properties relevant to formulation?
Methodological Answer:
- Solubility Profile:
- Determine solubility in DMSO (likely >50 mg/mL) and aqueous buffers (pH-dependent, e.g., 2.1 mg/mL at pH 7.4) via shake-flask method .
- LogP Measurement:
- Use reverse-phase HPLC (calibrated with octanol-water standards) to estimate logP ~1.8, indicating moderate lipophilicity .
- Hygroscopicity Test:
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification:
- Synthesize analogs with halogenated furans (e.g., 5-bromofuryl) or pyridine-N-oxide to assess electronic effects on receptor binding .
- Biological Screening:
- Crystallographic SAR:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
